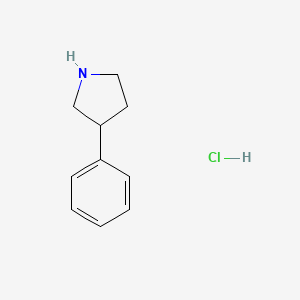![molecular formula C16H12F3N3O2S B1386987 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 1171522-84-1](/img/structure/B1386987.png)
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (5-M4T4T) is a small molecule that has been used extensively in scientific research due to its unique properties and potential applications. It has been studied for its ability to bind to certain proteins, as well as its ability to modulate the activity of those proteins. This molecule has been used in a wide variety of research applications, including drug discovery and development, biochemistry, and biophysics.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol has been used in a wide variety of scientific research applications, including drug discovery and development, biochemistry, and biophysics. In drug discovery and development, it has been used to identify and characterize novel small molecule modulators of protein activity. In biochemistry, it has been used to study the structure and function of proteins and to elucidate the mechanism of action of certain drugs. In biophysics, it has been used to study the physical properties of proteins and to understand their behavior in various environments.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is complex and not fully understood. However, it is known that it binds to certain proteins, such as the estrogen receptor, and modulates the activity of those proteins. It is thought to interact with the ligand-binding domain of the receptor, which in turn affects the receptor's affinity for its ligand and its ability to activate downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol are still being studied. It has been shown to modulate the activity of certain proteins, such as the estrogen receptor, and to interact with other proteins, such as the androgen receptor. It has also been shown to affect the expression of certain genes, as well as the activity of certain enzymes. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages. It is a small molecule, which makes it easier to handle and more cost-effective to use. It is also relatively stable, which makes it suitable for long-term experiments. Furthermore, it has been found to be reliable and reproducible, which makes it a useful tool for research.
However, there are also some limitations to its use in laboratory experiments. It is not always easy to obtain, and it is not always easy to synthesize. In addition, it is not always clear how it interacts with other proteins or how it affects the activity of certain proteins. Therefore, it is important to use caution when using this molecule in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol in scientific research. These include further research into its mechanism of action, its effects on other proteins, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be conducted into its potential use as a biomarker for certain diseases.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-23-12-6-2-10(3-7-12)14-20-21-15(25)22(14)11-4-8-13(9-5-11)24-16(17,18)19/h2-9H,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYCFJMDMRUBLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)

![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine](/img/structure/B1386909.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)



![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)



